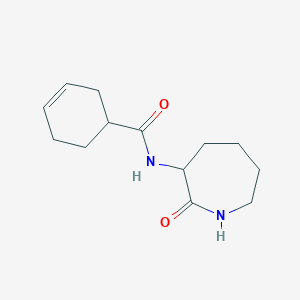
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide, also known as OXA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. OXA is a cyclic amide that contains a seven-membered ring with a carbonyl group and a cyclohexene ring. In
Mecanismo De Acción
The mechanism of action of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may inhibit the activity of MMPs by binding to the active site of the enzyme. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may also inhibit the activity of β-lactamases by binding to the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of β-lactamases, which can confer resistance to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential to inhibit the activity of MMPs and β-lactamases. This can be useful in studying the role of these enzymes in cancer cell invasion and antibiotic resistance. However, one limitation of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have cytotoxic effects on some normal cells, and its use should be carefully monitored.
Direcciones Futuras
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide. One direction is to study the potential of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide as a lead compound for the development of anticancer and antibacterial agents. Another direction is to study the structure-activity relationship of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs to identify compounds with improved activity and selectivity. Additionally, future research can focus on the development of new synthetic methods for N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs.
Métodos De Síntesis
The synthesis of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 3-cyclohexene-1-carboxylic acid with N-benzylazepane-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in good yield and purity. Other methods include the reaction of 3-cyclohexene-1-carboxylic acid with N-alkylazepan-2-ones, or the reaction of 3-cyclohexene-1-carboxylic acid with 2-aminooxepane in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to inhibit the activity of β-lactamases, which are enzymes that can confer resistance to antibiotics.
Propiedades
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-2,10-11H,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYPOSYANSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
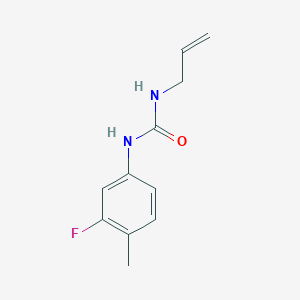

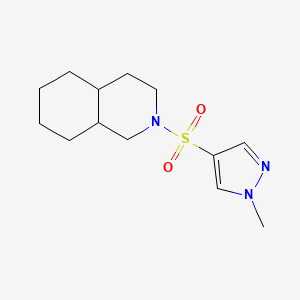
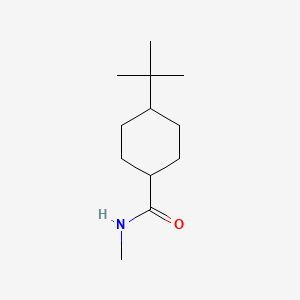
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
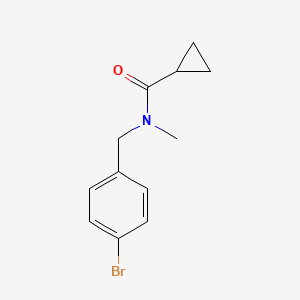
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)